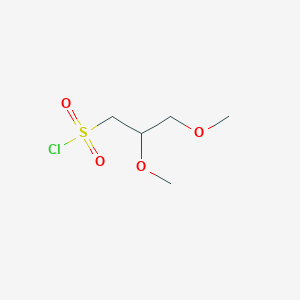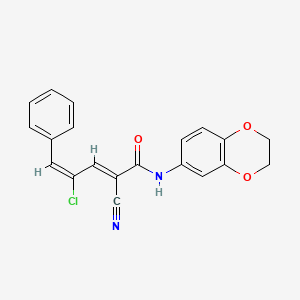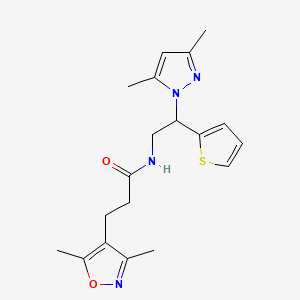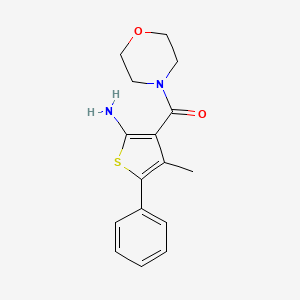![molecular formula C9H14N2O B2978363 N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine CAS No. 1248919-92-7](/img/structure/B2978363.png)
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacokinetics and Toxicology
Toxicological Analysis and Detection : Studies have detailed toxicological analyses of substances structurally related to amphetamines, focusing on their detection in biological specimens and the implications for forensic science. For example, the identification and chemical confirmation of novel psychoactive substances like 25C-NBOMe in impaired drivers highlight the challenges and advancements in forensic toxicology (Rajotte, Palmentier, & Wallage, 2017)(Rajotte et al., 2017).
Neurotoxicity and Drug Effects : Research on MDMA (3,4-methylenedioxymethamphetamine), a structurally related psychoactive drug, has explored its toxic effects on brain serotonin neurons in humans, indicating the potential neurotoxic impact of similar compounds (McCann, Szabo, Scheffel, Dannals, & Ricaurte, 1998)(McCann et al., 1998).
Environmental and Health Impacts
- Persistent Organic Pollutants (POPs) : Studies have investigated the environmental and health impacts of POPs, such as DDT and its metabolites, highlighting the importance of understanding the persistence and bioaccumulation of chemical compounds in the environment and their potential effects on human health (Rusiecki, Baccarelli, Bollati, Tarantini, Moore, & Bonefeld‐Jørgensen, 2008)(Rusiecki et al., 2008).
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-10-6-8-5-9(12-11-8)7-3-4-7/h5,7,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNDCMPIIRDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)
![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)


![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)



![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2978298.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)


